molecular formula C24H26N6O2S B2409967 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1243092-63-8

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2409967
CAS No.: 1243092-63-8
M. Wt: 462.57
InChI Key: JRMUNPSZHNXEKO-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, a pyrazole ring, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2S/c1-14(2)16-8-10-18(11-9-16)26-19(31)13-30-21(25)20(24(28-30)33-4)23-27-22(29-32-23)17-7-5-6-15(3)12-17/h5-12,14H,13,25H2,1-4H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMUNPSZHNXEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with an appropriate nitrile oxide.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the condensation of a hydrazine derivative with a 1,3-diketone.

    Coupling Reactions: The oxadiazole and pyrazole intermediates are then coupled together using a suitable coupling reagent, such as a carbodiimide.

    Introduction of the Acetamide Moiety: The final step involves the acylation of the coupled intermediate with an acyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with oxadiazole and pyrazole scaffolds exhibit significant anticancer properties.

Case Studies

In vitro studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance:

  • An oxadiazole derivative exhibited percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .

Anti-inflammatory Effects

The pyrazole moiety is linked to anti-inflammatory activity.

Research Findings

Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

Clinical Relevance

This activity positions these compounds as potential candidates for treating conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial effects.

Antimicrobial Studies

Similar oxadiazole derivatives have demonstrated effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungi.

Mechanism

The antimicrobial action is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR is critical for optimizing biological activity:

Functional GroupActivityNotes
OxadiazoleAnticancerInhibits tumor growth
PyrazoleAnti-inflammatoryReduces cytokine production
AcetamideSolubilityEnhances bioavailability

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions may modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide
  • 2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide

Uniqueness

The uniqueness of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Biological Activity

The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule notable for its potential biological activities. This compound integrates multiple functional groups, including an amine, oxadiazole, pyrazole, and various aromatic moieties, which may contribute to its pharmacological properties.

  • Molecular Formula : C22H22N6O2S2
  • Molecular Weight : Approximately 466.58 g/mol
  • Structure : The unique arrangement of atoms in this compound suggests the possibility of diverse interactions with biological targets.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory and analgesic effects. For instance, similar compounds have been shown to inhibit inflammatory pathways, which could position this compound as a potential therapeutic agent in treating conditions characterized by inflammation .

Anticancer Activity

The anticancer properties of compounds containing the oxadiazole and pyrazole scaffolds have been documented in various studies. For example, derivatives with similar structures were tested against HepG2 liver cancer cell lines, demonstrating varying degrees of cytotoxicity. The structure–activity relationship (SAR) studies highlighted that the presence of electron-donating groups significantly enhances anti-proliferative activity .

CompoundIC50 (µg/mL)Activity Level
Compound 6d13.004High
Compound 6e28.399Low

This data illustrates the importance of substituent positioning on the aryl rings in modulating biological activity.

The mechanism by which this compound exerts its biological effects likely involves modulation of key signaling pathways. For instance, compounds with similar scaffolds have been found to act as allosteric modulators on various receptors, enhancing or inhibiting their activity without directly activating them . This suggests that our compound may interact with specific molecular targets in a similar manner.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this structure:

  • Synthesis Techniques : Innovative methods such as ultrasound-assisted synthesis have been employed to improve yields and reduce reaction times for synthesizing related oxadiazole derivatives .
  • In Vitro Studies : In vitro studies indicated that certain derivatives exhibited significant anti-proliferative effects against cancer cell lines, with IC50 values indicating strong potential for therapeutic use .
  • SAR Analysis : A detailed SAR analysis revealed that modifications to the pyrazole and oxadiazole moieties could enhance biological activity significantly, suggesting avenues for further development .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are key intermediates validated?

The synthesis typically involves multi-step protocols, starting with condensation of substituted oxadiazole and pyrazole precursors. For example, a common approach uses reflux conditions (150°C, pyridine/zeolite catalyst) to couple oxadiazole and pyrazole intermediates, followed by recrystallization for purification . Key intermediates (e.g., 4-amino-triazole derivatives) are validated via 1H NMR, IR spectroscopy, and elemental analysis to confirm structural integrity .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Quantum chemical calculations (e.g., reaction path searches) and machine learning (ML) can predict optimal catalysts, solvents, and temperatures. For instance, ICReDD’s workflow integrates computational screening of zeolite catalysts (as in ) with experimental validation, reducing trial-and-error cycles. ML models trained on reaction data (e.g., pyridine volume, reflux time) can further refine yield predictions .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

  • 1H NMR : Confirms substituent positions (e.g., methylsulfanyl at pyrazole C3) and aromatic proton environments.
  • IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, oxadiazole C=N ~1600 cm⁻¹).
  • LC-MS : Validates molecular weight and purity (>95%) .

Advanced: How do structural modifications (e.g., oxadiazole vs. triazole cores) impact biological activity?

Comparative SAR studies reveal that oxadiazole derivatives exhibit enhanced antiproliferative activity compared to triazole analogs due to improved π-π stacking with target proteins. For example, replacing the triazole with oxadiazole in related compounds increased IC₅₀ values by 2–3× in cancer cell lines . Docking simulations (e.g., AutoDock Vina) can rationalize these effects by analyzing binding affinities to kinase domains .

Basic: How is anti-exudative or antiproliferative activity evaluated for this compound?

  • In vitro assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.
  • Anti-exudative models : Carrageenan-induced rat paw edema, measuring inhibition of inflammatory mediators (e.g., TNF-α) .
  • Controls include structurally related analogs (e.g., 5-phenyl-1H-pyrazole derivatives) to benchmark potency .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:

  • Prodrug design : Introducing acetylated amine groups to enhance bioavailability.
  • Formulation optimization : Using DMSO-PEG vehicles to improve aqueous solubility .
  • Metabolite profiling : LC-MS/MS to identify degradation products and refine dosing regimens .

Basic: What are the critical parameters for scaling up synthesis from milligram to gram scale?

  • Catalyst recycling : Zeolite (Y-H) recovery via filtration reduces costs .
  • Solvent selection : Ethanol-water mixtures for recrystallization minimize waste.
  • Process control : Real-time pH monitoring during acidification prevents byproduct formation .

Advanced: How can AI-driven platforms like COMSOL enhance reaction optimization?

COMSOL Multiphysics integrates finite element analysis (FEA) to model heat/mass transfer in reflux systems, predicting hotspots that degrade product yield. Coupled with ML algorithms, it automates parameter adjustments (e.g., stirring rate, temperature gradients) for reproducibility .

Basic: What are the key stability challenges for this compound, and how are they mitigated?

  • Hydrolytic degradation : The methylsulfanyl group is susceptible to oxidation. Storage under argon at –20°C extends shelf life.
  • Light sensitivity : Amber glass vials prevent photodegradation of the oxadiazole ring .

Advanced: How can molecular docking guide the design of analogs with improved target selectivity?

Docking against crystallographic protein structures (e.g., EGFR kinase, PDB: 1M17) identifies critical interactions:

  • The acetamide moiety forms hydrogen bonds with Thr766.
  • Substituent modifications (e.g., fluorophenyl vs. methylphenyl) alter van der Waals contacts with hydrophobic pockets.
    Free energy perturbation (FEP) calculations further rank analog binding affinities .

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